3-Methylphenoxyacetic acid
Overview
Description
3-Methylphenoxyacetic acid is an organic compound that has a zirconium atom in its chemical structure . This molecule is acidic and can be found in the form of a hydrate . It has been shown to be soluble in organic solvents such as benzene, chloroform, and methylene chloride .
Molecular Structure Analysis
The molecular formula of 3-Methylphenoxyacetic acid is C9H10O3 . Its molecular weight is 166.1739 . The IUPAC Standard InChI is InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Physical And Chemical Properties Analysis
3-Methylphenoxyacetic acid is slightly beige crystalline powder . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Degradation in Soil
3-Methylphenoxyacetic acid (MCPA) degradation in soil is significantly influenced by the tfdA gene in soil bacteria. Bælum et al. (2006) found that the class III tfdA genes are crucial for the degradation of MCPA in soil. Their research indicates a shift in the dominant tfdA population during the degradation period, emphasizing the dynamic microbial interactions in soil impacting herbicide degradation (Bælum, Henriksen, Hansen, & Jacobsen, 2006).
Environmental Impact Assessment
Studies have focused on the environmental impact of MCPA, particularly on groundwater contamination. Boers et al. (2009) conducted a cohort study in chlorophenoxy herbicide manufacturing factories, assessing the impact on workers' health. They observed slight increases in cancer mortality risk but could not link these to specific exposures (Boers, Portengen, Bueno-de-Mesquita, Heederik, & Vermeulen, 2009).
Electrochemical Treatment
The electrochemical degradation of MCPA has been explored as a means of treatment. Boye, Brillas, and Dieng (2003) studied the rapid depollution of MCPA in aqueous mediums through peroxi-coagulation and photoperoxi-coagulation, highlighting efficient ways of MCPA removal from water (Boye, Brillas, & Dieng, 2003).
Biodegradation Analysis
Research by Bælum et al. (2008) on the tfdA gene expression in soil bacteria highlights the microbial activity involved in MCPA degradation. This study emphasizes the potential of microbial processes in mitigating environmental impacts of phenoxy acids like MCPA (Bælum, Nicolaisen, Holben, Strobel, Sørensen, & Jacobsen, 2008).
Water Treatment and Reuse
Krüger et al. (2015) investigated the potential for bioaugmentation of sand filter materials using bacterial cultures capable of degrading MCPA. This study provides insights into the use of bioaugmentation for the treatment of contaminated water (Krüger, Johnsen, Burmølle, Aamand, & Sørensen, 2015).
Detection and Monitoring Techniques
Yu et al. (2022) developed a sensor for detecting MCPA, showcasing advances in monitoring techniques. Their research contributes to the development of efficient and sensitive methods for MCPA detection in environmental samples (Yu, Fenelon, Herdman, & Breslin, 2022).
Safety And Hazards
3-Methylphenoxyacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(3-methylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-7-3-2-4-8(5-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZECTCSEONQIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075110 | |
Record name | 3-Methylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylphenoxyacetic acid | |
CAS RN |
1643-15-8 | |
Record name | 2-(3-Methylphenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1643-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, (3-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1643-15-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylphenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methylphenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.181 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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